5,6-Diamino-2-ethylpyrimidin-4(1H)-one
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Overview
Description
5,6-Diamino-2-ethylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-ethylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from ethyl acetoacetate and guanidine, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-ethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
5,6-Diamino-2-ethylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-ethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with different functional groups.
5-Amino-2,4,6-trimethylpyrimidine: Similar structure but with additional methyl groups.
Uniqueness
5,6-Diamino-2-ethylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4,5-diamino-2-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H10N4O/c1-2-3-9-5(8)4(7)6(11)10-3/h2,7H2,1H3,(H3,8,9,10,11) |
InChI Key |
WVEUJCLBNANEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)N)N |
Origin of Product |
United States |
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